N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
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Overview
Description
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a dithiepan ring, an oxazole ring, and a benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the formation of the dithiepan ring, followed by the introduction of the oxazole ring, and finally the attachment of the benzene sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide shares similarities with other sulfonamide derivatives and oxazole-containing compounds.
- Compounds such as N-(4-oxazolyl)benzenesulfonamide and N-(dithiepan-6-yl)methylbenzenesulfonamide are structurally related.
Uniqueness
- The unique combination of the dithiepan ring, oxazole ring, and benzene sulfonamide group in this compound provides distinct chemical and biological properties that are not found in other similar compounds.
- This uniqueness makes it a valuable compound for research and potential applications in various fields.
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S3/c1-12-18-15(8-22-12)13-2-4-14(5-3-13)25(20,21)17-9-16(19)10-23-6-7-24-11-16/h2-5,8,17,19H,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASNYFGQDPOGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CSCCSC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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